3-Aminoazetidine-1-carboxamide

Antibacterial Gram-positive Gram-negative

Substituting this scaffold with generic azetidine or carboxamide building blocks collapses structure-activity relationships (SAR) in advanced kinase and CNS programs. 3-Aminoazetidine-1-carboxamide is the exact intermediate required to replicate published potency and selectivity profiles. · >500-fold selectivity for JAK1 over JAK2-critical for autoimmune programs seeking to avoid JAK2-driven hematological toxicity. · Essential 3-aminoazetidine amide moiety in M4 PAMs for high functional potency, brain penetration, and low P-gp efflux in neuropsychiatric candidates. · Documented low-µM antibacterial activity against E. coli, P. aeruginosa, and B. megaterium; superior to simpler azetidine analogs. · Core scaffold for focused triple-reuptake inhibitor (TRI) libraries targeting SERT, NET, and DAT for major depressive disorder. · Supply chain assurance: ≥98% purity, sealed in dry at 2-8°C, ships at ambient temperature; standard B2B global logistics with no controlled-substance restrictions.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 1343806-33-6
Cat. No. B1487851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoazetidine-1-carboxamide
CAS1343806-33-6
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)N)N
InChIInChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8)
InChIKeyWMTWYNOXCIFOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoazetidine-1-carboxamide – Bifunctional Azetidine Building Block


3-Aminoazetidine-1-carboxamide (CAS 1343806-33-6) is a heterocyclic small molecule comprising a four-membered azetidine ring with an amino group at the 3-position and a carboxamide moiety at the 1-position. This compound serves as a critical bifunctional intermediate in medicinal chemistry, enabling the synthesis of diverse pharmacologically active derivatives . Its structural rigidity and hydrogen-bonding capacity make it a preferred scaffold for optimizing potency, selectivity, and pharmacokinetic properties in drug candidates targeting Janus kinases (JAK), neurotransmitter transporters, and other CNS targets .

Generic Substitution Risks for 3-Aminoazetidine-1-carboxamide


Substituting 3-Aminoazetidine-1-carboxamide with a generic azetidine or carboxamide building block introduces significant risk to structure-activity relationships (SAR) and downstream synthesis. The precise positioning of the 3-amino and 1-carboxamide groups is essential for achieving the desired potency and selectivity profiles observed in advanced kinase inhibitors and CNS modulators. For instance, SAR studies on M4 positive allosteric modulators (PAMs) demonstrate that replacing this specific azetidine amide moiety with alternative linkers or heterocycles dramatically alters binding affinity and clearance [1]. Similarly, in JAK inhibitor development, subtle modifications to the azetidine core have been shown to shift isoform selectivity by orders of magnitude, directly impacting therapeutic window and toxicity [2]. Therefore, direct procurement of the validated CAS 1343806-33-6 is necessary to replicate published synthetic routes and maintain target engagement profiles.

3-Aminoazetidine-1-carboxamide vs. Azetidine Analogs


Antibacterial Activity vs. Unsubstituted Azetidine

In head-to-head antibacterial assays, 3-Aminoazetidine-1-carboxamide (CAMPSQ1020) demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, in stark contrast to the complete inactivity of unsubstituted azetidine. The compound's Minimum Inhibitory Concentration (MIC) values are in the low micromolar range against key pathogens [1].

Antibacterial Gram-positive Gram-negative

JAK1 Selective Inhibition vs. Parent Scaffold

Incorporation of the 3-Aminoazetidine-1-carboxamide scaffold into a lead compound (BDBM50426599) confers a dramatic shift in JAK kinase isoform selectivity compared to the core scaffold alone. The compound exhibits single-digit nanomolar potency for JAK1, with over 500-fold selectivity against JAK2, a profile crucial for minimizing off-target effects in autoimmune diseases [1].

JAK Inhibitor Kinase Selectivity Immunology

M4 PAM Functional Potency vs. Acyclic Linkers

In the optimization of M4 positive allosteric modulators (PAMs), the 3-aminoazetidine amide moiety was found to be critical for achieving high functional potency and CNS penetration. SAR studies indicated that replacing this moiety with acyclic linkers or other heterocycles resulted in a substantial loss of activity [1].

CNS Muscarinic Receptor Allosteric Modulator

Triple Reuptake Inhibitor Profile

The 3-aminoazetidine core is a key structural motif for developing balanced triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A focused library of 166 3-aminoazetidine derivatives demonstrated that this scaffold can be tuned to achieve a desired inhibitory profile (hSERT > hNET > hDAT) [1].

Antidepressant Triple Reuptake Inhibitor Monoamine Transporter

3-Aminoazetidine-1-carboxamide: High-Value Applications


JAK1-Selective Inhibitor Synthesis

Procure 3-Aminoazetidine-1-carboxamide to synthesize and evaluate novel JAK inhibitors with high selectivity for JAK1 over JAK2. Based on the data showing >500-fold selectivity conferred by this scaffold, it is an ideal building block for developing safer treatments for autoimmune diseases like rheumatoid arthritis and atopic dermatitis, where JAK1-specific inhibition is desirable to avoid JAK2-related hematological toxicities [4].

Developing M4 Positive Allosteric Modulators for CNS

Use this compound as a key intermediate in the synthesis of M4 PAMs for the treatment of schizophrenia, Alzheimer's disease, and other neuropsychiatric conditions. The SAR data confirms that the 3-aminoazetidine amide moiety is essential for achieving high functional potency and favorable CNS drug-like properties, including brain penetration and low P-gp efflux [4].

Broad-Spectrum Antibacterial Agent Discovery

Leverage the validated, low-micromolar antibacterial activity of 3-Aminoazetidine-1-carboxamide against both Gram-positive and Gram-negative pathogens, including E. coli, P. aeruginosa, and B. megaterium, as a starting point for medicinal chemistry optimization. This profile is superior to that of simpler, inactive azetidine analogs and offers a unique avenue for addressing antimicrobial resistance [4].

Triple Reuptake Inhibitor Development for Depression

Utilize 3-Aminoazetidine-1-carboxamide as a central scaffold to generate focused libraries of TRIs. The ability to modulate SERT, NET, and DAT inhibition through parallel synthesis is a well-documented advantage of this core structure, enabling the identification of drug candidates with a balanced pharmacological profile for treating major depressive disorder [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoazetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.